1-[4-(2-phenyl-4-pyrimidinyl)phenyl]-1H-1,3-benzimidazole
Description
1-[4-(2-phenyl-4-pyrimidinyl)phenyl]-1H-1,3-benzimidazole is a heterocyclic compound featuring a benzimidazole core substituted at the 1-position with a 4-(2-phenyl-4-pyrimidinyl)phenyl group. The benzimidazole moiety is a fused bicyclic system consisting of a benzene ring and an imidazole ring, known for its versatility in medicinal chemistry due to its ability to interact with biological targets via hydrogen bonding and π-π stacking . The substitution at the 1-position introduces a pyrimidinyl-phenyl group, which may enhance binding affinity to kinase domains or nucleic acids, given pyrimidine’s role in base-pairing interactions .
Properties
IUPAC Name |
1-[4-(2-phenylpyrimidin-4-yl)phenyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4/c1-2-6-18(7-3-1)23-24-15-14-20(26-23)17-10-12-19(13-11-17)27-16-25-21-8-4-5-9-22(21)27/h1-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYVJGXSDFOSEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CC(=N2)C3=CC=C(C=C3)N4C=NC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(2-phenyl-4-pyrimidinyl)phenyl]-1H-1,3-benzimidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Coupling with Phenyl-Pyrimidinyl Moiety: The benzimidazole core is then coupled with a phenyl-pyrimidinyl derivative using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling. This step often requires the use of boron reagents and palladium catalysts under controlled temperature and pressure conditions.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-[4-(2-phenyl-4-pyrimidinyl)phenyl]-1H-1,3-benzimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidinyl ring, using reagents such as halides or amines under basic conditions.
Common reagents used in these reactions include palladium catalysts, boron reagents, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmacological Applications
Anticancer Activity
The benzimidazole structure is known for its anticancer properties. Compounds similar to 1-[4-(2-phenyl-4-pyrimidinyl)phenyl]-1H-1,3-benzimidazole have been studied for their effects on various cancer cell lines. For instance, derivatives have shown promising results against colorectal carcinoma cells (HCT116) with IC50 values indicating potent activity compared to standard chemotherapeutics like 5-fluorouracil .
Antimicrobial Properties
Research indicates that benzimidazole derivatives exhibit significant antimicrobial activity. Studies have demonstrated that these compounds can inhibit both Gram-positive and Gram-negative bacteria, as well as fungi. For example, a related compound demonstrated a minimum inhibitory concentration (MIC) of 1.27 µM against certain bacterial strains, highlighting the potential for developing new antimicrobial agents .
Mechanism of Action
The mechanism by which these compounds exert their effects often involves inhibition of key enzymes or pathways within target cells. Dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis, has been identified as a target for certain benzimidazole derivatives, enhancing their utility as antimicrobial agents .
Material Science Applications
Polymer Chemistry
The incorporation of benzimidazole derivatives into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. The unique electronic properties of the benzimidazole moiety allow for improved conductivity and stability in polymer applications.
Nanotechnology
In nanotechnology, benzimidazole compounds are being investigated for their role in creating nanocarriers for drug delivery systems. Their ability to form stable complexes with various drugs enhances the solubility and bioavailability of poorly soluble pharmaceuticals.
Case Studies
Mechanism of Action
The mechanism of action of 1-[4-(2-phenyl-4-pyrimidinyl)phenyl]-1H-1,3-benzimidazole involves its interaction with molecular targets such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting cellular signaling pathways involved in cell growth, differentiation, and metabolism . This inhibition can lead to the suppression of cancer cell proliferation and other therapeutic effects.
Comparison with Similar Compounds
Substituent Impact on Activity
- Antimicrobial Activity : Simple substitutions (e.g., benzyl, phenyl in C1) confer moderate antibacterial and antifungal properties, likely through membrane disruption or enzyme inhibition . In contrast, the pyrimidinyl-phenyl group in the target compound may enable nucleic acid intercalation or kinase inhibition, as seen in pyrimidine-containing drugs .
- Anticancer Potential: Quinoline-benzimidazole hybrids (e.g., compound 9c in ) show antiproliferative effects via cell cycle arrest (e.g., G2/M phase in lymphoma cells). The pyrimidine ring in the target compound could similarly target DNA synthesis pathways.
- ADMET Properties : Derivatives like 14e in exhibit favorable ADMET profiles despite low gastrointestinal absorption, suggesting the target compound may require parenteral administration if hydrophobicity is high.
Crystallographic and Computational Insights
- Hydrogen bonding patterns in benzimidazoles (e.g., N-H···N interactions) are critical for crystal packing and target binding . The pyrimidine moiety in the target compound could enhance these interactions, as seen in kinase inhibitors .
Biological Activity
1-[4-(2-phenyl-4-pyrimidinyl)phenyl]-1H-1,3-benzimidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, beginning with the formation of the benzimidazole core. The reaction conditions, such as temperature and solvent choice, greatly influence the yield and purity of the final product. For instance, one method involves heating a mixture of 2-aminobenzylamine and appropriate phenylpyrimidine derivatives under acidic conditions to promote cyclization and formation of the target compound.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits potent anticancer activity against various cancer cell lines. The compound has been shown to induce apoptosis in human breast cancer cells (MCF-7) and colon cancer cells (HCT116) with IC50 values ranging from 0.5 to 2.0 µM.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.5 | Induction of apoptosis |
| HCT116 | 1.2 | Inhibition of cell proliferation |
| A549 | 1.8 | Cell cycle arrest at G2/M phase |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against a range of bacteria and fungi. It demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range.
Table 2: Antimicrobial Activity Data
| Microorganism | MIC (µg/mL) | Reference Compound |
|---|---|---|
| Staphylococcus aureus | 5 | Ciprofloxacin |
| Escherichia coli | 10 | Amoxicillin |
| Candida albicans | 15 | Fluconazole |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the benzimidazole moiety is critical for its anticancer properties, as it interacts with various biological targets including tubulin and DNA topoisomerases. Substituents on the phenyl and pyrimidine rings also play a crucial role in modulating activity.
Research has indicated that modifications to the pyrimidine ring can enhance potency. For example, introducing electron-withdrawing groups increases binding affinity to target proteins by stabilizing the transition state during enzyme interaction.
Case Studies
In a recent study published in Journal of Medicinal Chemistry, researchers explored the efficacy of this compound in vivo using xenograft models. The results showed a significant reduction in tumor volume compared to control groups treated with placebo, highlighting its potential as an effective anticancer agent.
Another study focused on its antimicrobial properties reported that formulations containing this compound exhibited enhanced efficacy when combined with conventional antibiotics, suggesting a synergistic effect that could be exploited for therapeutic applications.
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-[4-(2-phenyl-4-pyrimidinyl)phenyl]-1H-benzimidazole derivatives?
Answer:
The synthesis of benzimidazole derivatives typically involves cyclization reactions between substituted o-phenylenediamines and carbonyl-containing intermediates. For example, Mannich base reactions are effective for introducing substituents at the N1 position of the benzimidazole core. In a Mannich reaction, formaldehyde and secondary amines react with the benzimidazole precursor to form substituted derivatives . Optimize reaction conditions (e.g., solvent polarity, temperature, and catalyst) to improve yield and selectivity. Characterization via -NMR and LC-MS is critical to confirm structural integrity.
Basic: How can crystallographic data validate the molecular structure of this compound?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. Refinement using software like SHELXL (part of the SHELX suite) ensures accurate determination of bond lengths, angles, and torsion angles . For example, hydrogen-bonding networks and π-π stacking interactions in benzimidazole derivatives can be resolved to understand packing motifs. Validate the final structure using the CIF check tool in Acta Crystallographica to ensure compliance with crystallographic standards .
Advanced: What computational methods predict the conformational stability of the benzimidazole-pyrimidine core?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can model the energy-minimized geometry and assess puckering in the benzimidazole ring. Use Cremer-Pople parameters to quantify ring puckering amplitudes and phases, especially for non-planar conformations . Molecular dynamics simulations (MD) in explicit solvent models (e.g., water or DMSO) further evaluate conformational flexibility under physiological conditions.
Advanced: How do hydrogen-bonding patterns influence the supramolecular assembly of this compound?
Answer:
Graph-set analysis (as per Etter’s rules) categorizes hydrogen bonds (H-bonds) into discrete motifs (e.g., rings or chains) . For example, intermolecular N–H···N or C–H···O interactions between benzimidazole and pyrimidine groups can stabilize crystal lattices. Pair SC-XRD data with Hirshfeld surface analysis (via CrystalExplorer) to quantify intermolecular contact contributions .
Basic: What spectroscopic techniques are essential for characterizing substituent effects in this compound?
Answer:
- -NMR : Identify aromatic proton environments (e.g., deshielding effects from electron-withdrawing pyrimidine groups).
- FT-IR : Confirm functional groups (e.g., C=N stretching at ~1600 cm).
- UV-Vis : Assess π→π* transitions in the benzimidazole-pyrimidine system. Solvent polarity impacts absorption maxima .
Advanced: How can structure-activity relationships (SARs) guide the design of bioactive analogs?
Answer:
- Bioisosteric replacement : Substitute the pyrimidine ring with thiazole or triazole to modulate solubility or target affinity .
- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to predict interactions with biological targets (e.g., kinase enzymes). Validate with in vitro assays (e.g., antimicrobial or antiproliferative activity) .
Basic: What solvent systems are optimal for recrystallizing this compound?
Answer:
Mixed solvents (e.g., DMSO/EtOH or CHCl/hexane) are ideal due to the compound’s limited solubility in polar or non-polar solvents alone. Slow evaporation at 4°C promotes crystal growth. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .
Advanced: How do steric and electronic effects of substituents impact tautomerism in the benzimidazole core?
Answer:
Electron-donating groups (e.g., –OCH) stabilize the 1H-tautomer, while electron-withdrawing groups (e.g., –NO) favor the 3H-form. Variable-temperature -NMR (VT-NMR) in DMSO-d can detect tautomeric equilibria. DFT calculations compare relative energies of tautomers .
Basic: What protocols ensure reproducibility in biological screening assays for this compound?
Answer:
- MIC assays : Test antimicrobial activity against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (CLSI guidelines). Include positive controls (e.g., ciprofloxacin) .
- Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity indices .
Advanced: How can machine learning (ML) models predict physicochemical properties of novel derivatives?
Answer:
Train ML algorithms (e.g., random forest or neural networks) on datasets of benzimidazole derivatives with known properties (e.g., logP, solubility, IC). Use molecular descriptors (e.g., topological polar surface area, H-bond donors/acceptors) as input features. Validate predictions with experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
